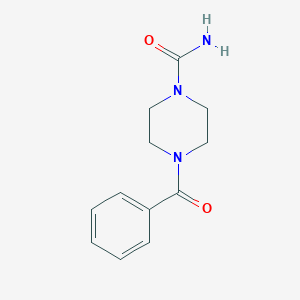

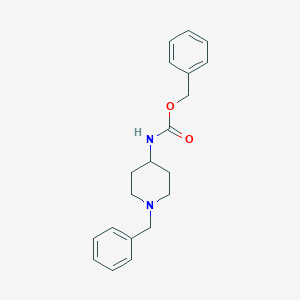

4-Benzoylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

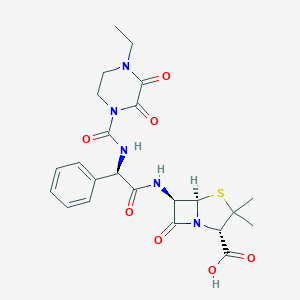

Synthesis Analysis

The synthesis of 4-Benzoylpiperazine-1-carboxamide and related derivatives involves various chemical routes, often focusing on enhancing their pharmacological profiles. For instance, a study detailed the synthesis of benzhydrylpiperazine derivatives with carboxamide and thioamide moieties, highlighting variations in their cytotoxic activities based on structural differences. The synthesis approaches can vary significantly, demonstrating the chemical flexibility and the importance of structural modifications in achieving desired bioactivities (Gurdal et al., 2014).

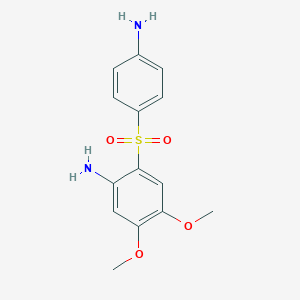

Molecular Structure Analysis

The structural characterization of 4-Benzoylpiperazine-1-carboxamide derivatives is crucial for understanding their biological activities. Techniques such as X-ray diffraction studies have been employed to elucidate the crystal structures of synthesized compounds, providing insights into their molecular configurations and potential interaction mechanisms with biological targets. This detailed structural analysis is essential for the rational design of derivatives with improved efficacy and selectivity (Desai et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 4-Benzoylpiperazine-1-carboxamide derivatives highlight the reactivity and versatility of these compounds. Studies have shown that these compounds can undergo various chemical transformations, including oxidation and reactions with other functional groups, to yield a range of products. Such reactions not only expand the chemical diversity of these derivatives but also their potential application scope (Petride et al., 2006).

Applications De Recherche Scientifique

Anti-tubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antimicrobial Polymers

- Scientific Field: Polymer Chemistry

- Application Summary: Piperazine-based antimicrobial polymers have been developed to combat microbial infections in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .

- Methods of Application: The piperazine molecule is incorporated into polymers to create materials with antimicrobial properties .

- Results: These polymers have shown promise in reducing the lethality rate caused by pathogenic microbes .

Antimicrobial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated in vitro .

- Results: The compounds exhibited significant antibacterial and antifungal activity .

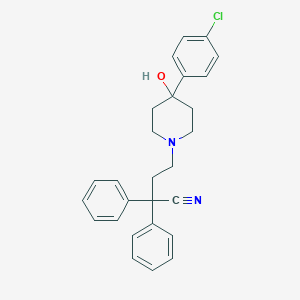

Calcium Channel Blocker

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications. It has been used as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

- Methods of Application: The 1,4-DHP derivatives are synthesized using multi-component one-pot and green synthetic methodologies .

- Results: The various intrinsic therapeutic applications have been summarized with a focus on their structure–activity relationship (SAR) investigations .

Synthesis of New Compounds

- Scientific Field: Organic Chemistry

- Application Summary: New methods have been developed for the synthesis of 1-benzyloxy-2-iodo-4-tert-octylbenzene from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .

- Methods of Application: The effects of solvents and ligands in halogen exchange reaction were studied in detail .

- Results: Improved yield and easy purification benefit this method .

Safety And Hazards

Propriétés

IUPAC Name |

4-benzoylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEIMHKHXPBUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590447 |

Source

|

| Record name | 4-Benzoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylpiperazine-1-carboxamide | |

CAS RN |

100138-46-3 |

Source

|

| Record name | 4-Benzoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)